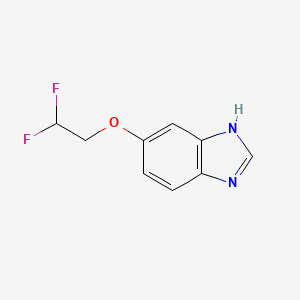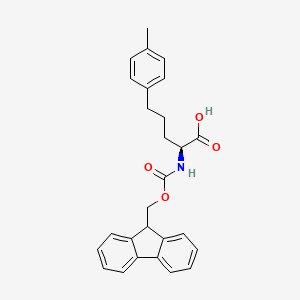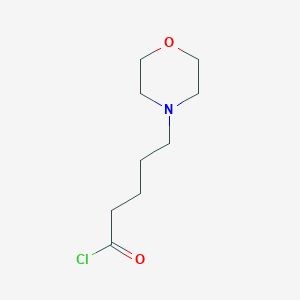
5-Morpholinopentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Morpholinopentanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a morpholine ring attached to a pentanoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopentanoyl chloride typically involves the reaction of 5-morpholinopentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-Morpholinopentanoic acid+SOCl2→5-Morpholinopentanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Morpholinopentanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-morpholinopentanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
5-Morpholinopentanoic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
5-Morpholinopentanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Material Science: It can be used in the modification of polymers and other materials to introduce functional groups that enhance their properties.
Mecanismo De Acción
The mechanism of action of 5-Morpholinopentanoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In medicinal chemistry, this reactivity can be exploited to design inhibitors that covalently modify enzyme active sites or receptor binding sites.
Comparación Con Compuestos Similares
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacking the morpholine ring.
Benzoyl Chloride: Another acyl chloride with an aromatic ring, used in similar applications.
Succinyl Chloride: Contains a succinyl group instead of a pentanoyl group, used in peptide synthesis.
Uniqueness
5-Morpholinopentanoyl chloride is unique due to the presence of the morpholine ring, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in the synthesis of compounds that require specific interactions with biological targets.
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
5-morpholin-4-ylpentanoyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c10-9(12)3-1-2-4-11-5-7-13-8-6-11/h1-8H2 |
Clave InChI |
DYDQHWXXRODFEC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


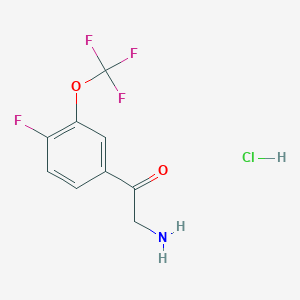
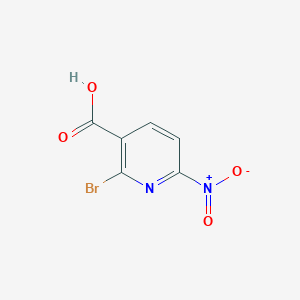
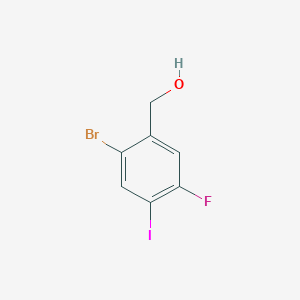
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
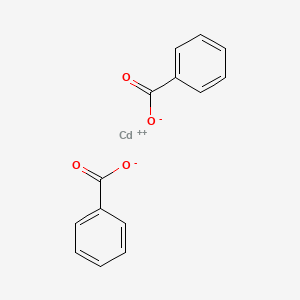
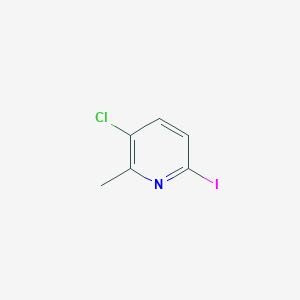
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
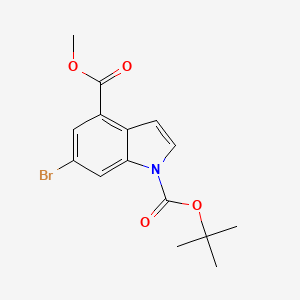
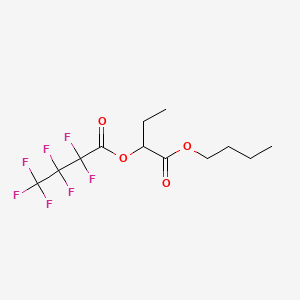
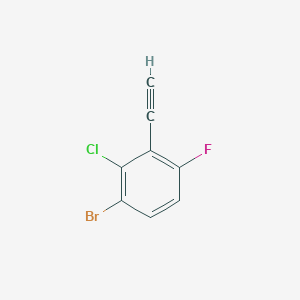
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
